

# Application Notes and Protocols: 5,5'-Methylenedisalicylic Acid in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: 5,5'-Methylenedisalicylic acid

Cat. No.: B7784154

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## Introduction

**5,5'-Methylenedisalicylic acid** (MDSA) is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring two salicylic acid units linked by a methylene bridge, provides a unique scaffold for the development of more complex molecules.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of MDSA in pharmaceutical synthesis. It covers the synthesis of MDSA itself, its physicochemical properties, and detailed protocols for its application in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on aminosalicylates.

## Physicochemical Properties of 5,5'-Methylenedisalicylic Acid

Understanding the fundamental properties of MDSA is paramount for its effective use in synthesis. It is a white to off-white or cream-colored crystalline powder.[3][4][5] Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	122-25-8	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C15H12O6	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	288.25 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	235-242 °C (decomposes)	<a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, and petroleum ether.	<a href="#">[3]</a> <a href="#">[6]</a>
IUPAC Name	5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid	<a href="#">[7]</a>

## Synthesis of 5,5'-Methylenedisalicylic Acid

The classical and most common synthesis of MDSA involves the reaction of salicylic acid with formaldehyde in the presence of an acid catalyst.[\[6\]](#) An improved, more environmentally friendly method utilizes p-toluenesulfonic acid as a catalyst in an aqueous medium, reducing waste generation.[\[8\]](#)

### Protocol: Synthesis of 5,5'-Methylenedisalicylic Acid

This protocol is adapted from a patented method that emphasizes greener chemistry principles.[\[8\]](#)

Materials:

- Salicylic acid
- Paraformaldehyde

- p-Toluenesulfonic acid (p-TSA)
- Deionized water

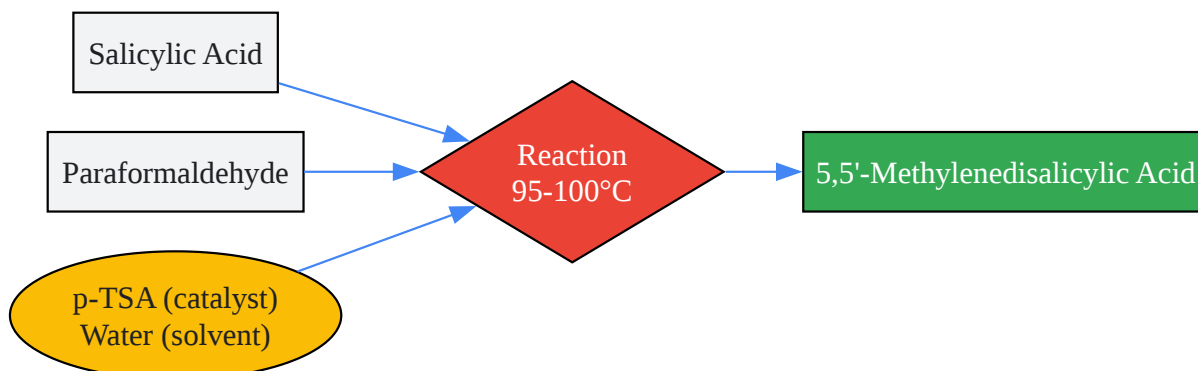
Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Heating mantle
- Buchner funnel and filter flask

Procedure:

- To a three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, add salicylic acid and deionized water (2-3 times the weight of salicylic acid).[\[8\]](#)
- Begin stirring the mixture to form a suspension.
- Add paraformaldehyde (in an equivalent ratio of 0.7 to 1.0 with salicylic acid) to the flask.[\[8\]](#)
- Add p-toluenesulfonic acid as a catalyst (0.01 to 0.10 equivalent ratio to salicylic acid).[\[8\]](#)
- Heat the reaction mixture to 95-100°C and maintain this temperature under reflux with continuous stirring.[\[8\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the crude product with deionized water to remove any unreacted starting materials and catalyst.

- Dry the purified **5,5'-Methylenedisalicylic acid** in a vacuum oven.



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#### Synthesis of **5,5'-Methylenedisalicylic Acid**.

## Application in the Synthesis of Aminosalicylates

MDSA is a key precursor in the synthesis of olsalazine, an anti-inflammatory drug used in the treatment of ulcerative colitis.[9][10] Olsalazine is essentially a dimer of mesalamine (5-aminosalicylic acid or 5-ASA) linked by an azo bond. The synthesis involves the diazotization of an aminosalicylic acid derivative followed by coupling, or a reductive coupling of a nitro-substituted intermediate.

## From MDSA to Olsalazine: A Conceptual Pathway

While direct conversion of MDSA to olsalazine is not the standard industrial route, a conceptual understanding of its relationship to mesalamine derivatives is crucial. MDSA's structure is closely related to the building blocks of such drugs. Mesalamine itself can be synthesized through various methods, including the reduction of 5-nitrosalicylic acid.[11][12]

## Protocol: Synthesis of an Olsalazine Precursor (Azo-linked Dimer)

This protocol outlines a general procedure for the synthesis of an azo-linked dimer from an aminosalicylic acid, which is conceptually related to the structure of olsalazine.

**Materials:**

- 5-Aminosalicylic acid (Mesalamine)
- Sodium nitrite
- Hydrochloric acid
- Sodium hydroxide
- Deionized water

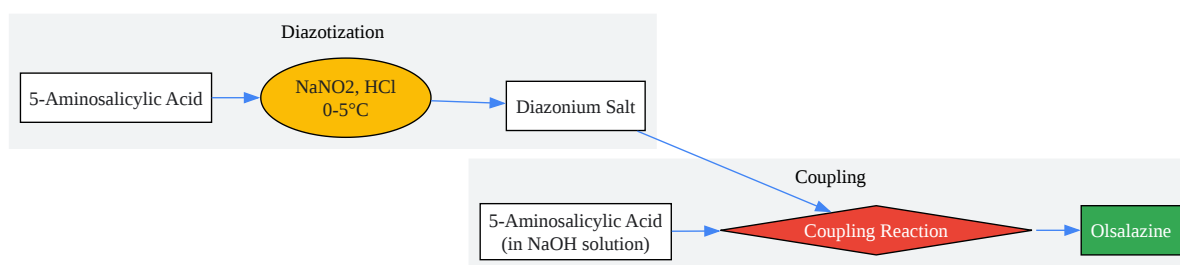
**Equipment:**

- Jacketed reaction vessel with temperature control
- Stirrer
- pH meter
- Filtration apparatus

**Procedure:**

- Diazotization:
  - Dissolve 5-aminosalicylic acid in a dilute hydrochloric acid solution in a jacketed reaction vessel and cool to 0-5°C.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
  - Stir the mixture for a specified time to ensure complete formation of the diazonium salt.
- Coupling Reaction:
  - In a separate vessel, prepare a solution of 5-aminosalicylic acid in a dilute sodium hydroxide solution.

- Slowly add the diazonium salt solution to the alkaline 5-ASA solution, maintaining the temperature and pH within a controlled range.
- The azo coupling reaction will proceed, leading to the formation of the olsalazine precursor.
- Isolation and Purification:
  - Once the reaction is complete, adjust the pH of the mixture to precipitate the product.
  - Filter the crude product and wash it with deionized water.
  - Recrystallize the product from a suitable solvent to obtain the purified olsalazine precursor.



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Conceptual pathway for Olsalazine synthesis.

## Further Applications and Derivatives

The versatile structure of MDSA allows for the synthesis of a variety of derivatives with potential therapeutic applications. Research has explored the synthesis of symmetrical and asymmetrical derivatives of MDSA by modifying its carboxylic acid and phenolic groups through reactions like amide coupling, esterification, phosphorylation, and sulfonation.[13] These

derivatives have been investigated for their antibacterial activity, for instance, as inhibitors of the protein phosphatase CppA in *Chlamydia trachomatis*.<sup>[13]</sup>

## Safety and Handling

**5,5'-Methylenedisalicylic acid** should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is known to cause serious eye irritation.<sup>[7]</sup> Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

## Conclusion

**5,5'-Methylenedisalicylic acid** is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for a range of molecules, most notably in the field of aminosalicylates for the treatment of inflammatory bowel diseases. The protocols and information provided in this application note offer a solid foundation for researchers and developers working with this important compound.

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